molecular formula C7H7ClO5S2 B13064021 (4-chlorosulfonylphenyl) methanesulfonate

(4-chlorosulfonylphenyl) methanesulfonate

Cat. No.: B13064021
M. Wt: 270.7 g/mol
InChI Key: HVJWKJKNDKUSLD-UHFFFAOYSA-N
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Description

(4-chlorosulfonylphenyl) methanesulfonate is an organic compound with the molecular formula C7H7ClO5S2. It is a sulfonate ester that contains both a chlorosulfonyl group and a methanesulfonate group attached to a phenyl ring. This compound is of interest in various chemical and industrial applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorosulfonylphenyl) methanesulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methanesulfonic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-chlorosulfonylphenyl) methanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 4-chlorobenzenesulfonic acid and methanesulfonic acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) under mild to moderate temperatures.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous solvents under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: 4-chlorobenzenesulfonic acid and methanesulfonic acid.

    Reduction: 4-chlorophenyl sulfone.

Scientific Research Applications

(4-chlorosulfonylphenyl) methanesulfonate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of (4-chlorosulfonylphenyl) methanesulfonate involves the reactivity of its functional groups. The chlorosulfonyl group is highly electrophilic and can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds. The methanesulfonate group also contributes to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl methanesulfonate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.

    4-chlorobenzenesulfonyl chloride: Contains only the chlorosulfonyl group and is commonly used as a sulfonating agent.

    Methanesulfonic acid: A simpler sulfonic acid that lacks the aromatic ring and chlorosulfonyl group.

Uniqueness

(4-chlorosulfonylphenyl) methanesulfonate is unique due to the presence of both chlorosulfonyl and methanesulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C7H7ClO5S2

Molecular Weight

270.7 g/mol

IUPAC Name

(4-chlorosulfonylphenyl) methanesulfonate

InChI

InChI=1S/C7H7ClO5S2/c1-14(9,10)13-6-2-4-7(5-3-6)15(8,11)12/h2-5H,1H3

InChI Key

HVJWKJKNDKUSLD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

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